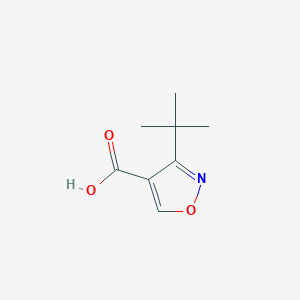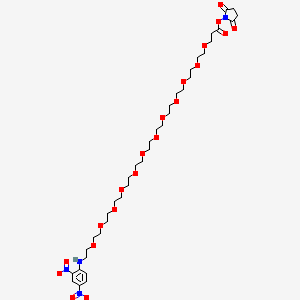
4,6-Dichloro-5-ethoxypyrimidine
Übersicht
Beschreibung
4,6-Dichloro-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O . It is a derivative of pyrimidine, a basic aromatic ring that contains two nitrogen atoms at positions 1 and 3 . Pyrimidines are key components of biomolecules like DNA and RNA and have a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate . The reaction yield based on diethyl malonate can reach over 83% .Molecular Structure Analysis
The molecule of 4,6-Dichloro-5-ethoxypyrimidine is close to being planar . The C atom of the ethoxy group deviates from the mean plane of the other atoms .Wissenschaftliche Forschungsanwendungen
Application 1: Inhibitory Effects on Immune-Activated Nitric Oxide Production
- Summary of Application: 4,6-Dichloro-5-ethoxypyrimidine is used in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines. These compounds have been found to inhibit immune-activated nitric oxide production .
- Methods of Application: The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
- Results or Outcomes: Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production. The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM (higher activity than the most potent reference compound) while the IC50s of other derivatives were within the range of 9–36 µM .
Application 2: Antiviral Activity
- Summary of Application: 2-amino-4,6-dichloropyrimidine, a derivative of 4,6-Dichloro-5-ethoxypyrimidine, has been found to inhibit replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups .
- Results or Outcomes: It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Application 3: Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application: 4,6-Dichloro-5-ethoxypyrimidine is used in the synthesis of diazine alkaloids, which are reported to exhibit a wide range of pharmacological applications .
- Methods of Application: The synthesis reported used the commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 h. This produced the 4-amino-5-methoxy-6-chloropyrimidine in high yield of 94% .
Application 4: Synthesis of Advanced Fused Energetic Materials
- Summary of Application: 4,6-Dichloro-5-nitro-pyrimidine, a derivative of 4,6-Dichloro-5-ethoxypyrimidine, is used in the synthesis of [5,6,5]-tricyclic bistetrazole-fused energetic materials .
- Results or Outcomes: The first example of [5,6,5]-tricyclic bistetrazole-fused energetic materials has been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
Application 5: Preparation of 4,6-Dihydroxypyrimidine
- Summary of Application: 4,6-Dichloro-5-ethoxypyrimidine is used in the preparation of 4,6-dihydroxypyrimidine, a valuable intermediate for syntheses of active ingredients .
- Methods of Application: The process involves reacting malonate with formamide and an alkali metal alkoxide at elevated temperature .
Application 6: Simultaneous Determination of Sulfalene and Sulfadoxine
- Summary of Application: A derivative of 4,6-Dichloro-5-ethoxypyrimidine is used in the simultaneous determination of sulfalene and sulfadoxine in fixed dose dual combinations with pyrimethamine together with their related substances .
Application 7: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application: 4,6-Dichloro-5-ethoxypyrimidine is used in the synthesis of diazine alkaloids, which are reported to exhibit a wide range of pharmacological applications .
- Methods of Application: The synthesis reported used the commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 h. This produced the 4-amino-5-methoxy-6-chloropyrimidine in high yield of 94% .
Application 8: Preparation of 4,6-Dihydroxypyrimidine
- Summary of Application: 4,6-Dichloro-5-ethoxypyrimidine is used in the preparation of 4,6-dihydroxypyrimidine, a valuable intermediate for syntheses of active ingredients .
- Methods of Application: The process involves reacting malonate with formamide and an alkali metal alkoxide at elevated temperature .
Application 9: Simultaneous Determination of Sulfalene and Sulfadoxine
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-5-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPDXDIBWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680688 | |
| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-ethoxypyrimidine | |
CAS RN |
5018-39-3 | |
| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)

![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)


![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)